molecular formula C7H13ClO2 B13899974 Isobutyl 2-chloropropionate CAS No. 62108-67-2

Isobutyl 2-chloropropionate

Katalognummer: B13899974
CAS-Nummer: 62108-67-2
Molekulargewicht: 164.63 g/mol
InChI-Schlüssel: AEEGJNJYJCGJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobutyl 2-chloropropionate is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . . This compound is used in various chemical processes and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isobutyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl 2-chloropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of isobutyl 2-chloropropionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, its chemical structure allows it to participate in nucleophilic substitution and hydrolysis reactions, which are essential for its applications in different fields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isobutyl 2-chloropropionate is unique due to its specific ester functional group and the presence of a chlorine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Eigenschaften

CAS-Nummer

62108-67-2

Molekularformel

C7H13ClO2

Molekulargewicht

164.63 g/mol

IUPAC-Name

2-methylpropyl 2-chloropropanoate

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3

InChI-Schlüssel

AEEGJNJYJCGJFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.